molecular formula C8H14ClN3O B1413489 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1949816-29-8

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B1413489
CAS No.: 1949816-29-8
M. Wt: 203.67 g/mol
InChI Key: KASVLUBABCKRLB-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 5-methyl-1,3,4-oxadiazole moiety, with a hydrochloride counterion. Its molecular formula is C₈H₁₃ClN₄O (Mol. Wt. 232.67 g/mol) . The compound’s structure combines the rigidity of the oxadiazole ring with the conformational flexibility of piperidine, making it a valuable scaffold in medicinal chemistry. It is often utilized as a building block for drug discovery, particularly in targeting neurological receptors and antimicrobial agents. The hydrochloride salt enhances solubility, facilitating pharmacokinetic optimization in preclinical studies .

Properties

IUPAC Name

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASVLUBABCKRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The core heterocycle, 5-methyl-1,3,4-oxadiazole, is synthesized via cyclization of acyl hydrazides or thiosemicarbazides. The general procedure involves:

  • Preparation of acyl hydrazides or thiosemicarbazides:
    These are obtained by reacting corresponding carboxylic acids or acyl chlorides with hydrazine derivatives under controlled conditions.

  • Cyclization to form oxadiazole:
    The acyl hydrazide or thiosemicarbazide is treated with halogenating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide, facilitating iodination and subsequent intramolecular cyclization to form the 1,3,4-oxadiazole ring.
    For example, as per the patent, the process involves:

    • Reacting thiosemicarbazide with acyl chlorides to produce acyl thiosemicarbazides.
    • Cyclizing these intermediates with DBDMH and KI to generate the oxadiazole core.

Functionalization of the Oxadiazole

  • Substituting at the 2-position:
    The methyl group at the 5-position of the oxadiazole is introduced either via the starting acyl precursor or through subsequent alkylation reactions.

    • The methyl substitution can be achieved by using methylated acyl chlorides or methylation of intermediates prior to cyclization.
  • Introduction of the piperidine ring:
    The piperidine moiety is attached through nucleophilic substitution or coupling reactions.

    • One approach involves reacting the oxadiazole derivative bearing a suitable leaving group (e.g., chloroacetamide) with piperidine or substituted piperidines under reflux conditions, leading to substitution at the electrophilic site.
    • For example, as in the synthesis of compound 12 , piperidine is added to a chloroacetamide derivative of the oxadiazole, resulting in displacement of the chloride and formation of the piperidine-substituted oxadiazole.

Salt Formation with Hydrochloric Acid

  • Conversion to hydrochloride salt:
    After the synthesis of the free base, the compound is treated with anhydrous hydrogen chloride (HCl) in a suitable solvent such as diethyl ether, ethanol, or methanol.
    • The mixture is stirred at low temperature (often 0–25°C) to ensure complete protonation of the amine group, forming the hydrochloride salt.
    • The salt precipitates out and is isolated by filtration, washed, and dried under vacuum.

Purification and Characterization

  • The crude product is purified via recrystallization from solvents like ethanol, methanol, or ethyl acetate, depending on solubility.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Synthetic Route

Based on the synthesis described in patent US10377750B2, a typical route involves:

Step Description Reagents & Conditions Yield Notes
1 Formation of acyl thiosemicarbazide Carboxylic acid + thiosemicarbazide Moderate to high Under reflux in suitable solvent
2 Cyclization to oxadiazole DBDMH + KI Moderate Iodination followed by intramolecular cyclization
3 Functionalization at 2-position Reaction with acyl chlorides or aldehydes Variable To introduce methyl or other substituents
4 Coupling with piperidine Nucleophilic substitution Moderate Using reflux in ethanol or suitable solvent
5 Salt formation Reaction with HCl gas or HCl solution Quantitative Precipitation of hydrochloride salt

Data Tables and Reaction Conditions

Table 1: Typical Reaction Conditions for Key Steps

Reaction Step Reagents Solvent Temperature Time Yield References
Cyclization to oxadiazole DBDMH, KI THF Room temp to 47°C Overnight 50–80%
Coupling to piperidine Piperidine Ethanol Reflux (~82°C) 24–48 h 45–63%
Salt formation HCl in ether or methanol - 0–25°C 15 min–1 h Quantitative Standard procedure

Table 2: Summary of Preparation Data

Step Reagents Conditions Observations References
Oxadiazole core synthesis Thiosemicarbazide + acyl chlorides Reflux with DBDMH + KI Formation of heterocycle
Functionalization at 2-position Aromatic acyl chlorides Reflux in pyridine or EtOH Substituted oxadiazoles
Piperidine attachment Nucleophilic displacement Reflux in ethanol Formation of piperidine derivatives
Hydrochloride salt HCl gas or acid solution Stir at 0–25°C Precipitation of salt Standard

Research Findings and Optimization

Research indicates that:

  • Cyclization efficiency depends on the molar ratios of halogenating agents and reaction temperature, with room temperature to 47°C being optimal.
  • Solvent choice impacts yield; polar aprotic solvents like THF and dichloromethane facilitate cyclization and coupling.
  • Nucleophilic displacement with piperidine is favored under reflux, but temperature control is crucial to prevent side reactions.
  • Salt formation is straightforward, with HCl gas or concentrated HCl solutions providing high yields of hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C8H14ClN3OC_8H_{14}ClN_3O and has a molecular weight of approximately 189.67 g/mol. Its structure includes a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, which contributes to its biological activity and chemical reactivity. The compound is typically available as a hydrochloride salt, enhancing its solubility in polar solvents.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the piperidine ring may enhance the bioactivity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride against various bacterial strains and fungi. Studies have shown that oxadiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for antibiotic development .
  • Anticancer Properties : Preliminary studies suggest that oxadiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival . Further research is needed to explore the efficacy of this compound in various cancer models.
  • Neurological Applications : Compounds similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride have been investigated for their neuroprotective effects. The piperidine structure may interact with neurotransmitter receptors or modulate neuroinflammatory pathways, providing a potential therapeutic avenue for neurodegenerative diseases.

Material Science Applications

  • Polymer Synthesis : The unique properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride make it suitable for incorporation into polymer matrices. Its ability to act as a crosslinking agent can enhance the mechanical properties and thermal stability of polymers used in coatings and composites.
  • Nanotechnology : Research has explored the use of oxadiazole derivatives in the fabrication of nanomaterials. The compound's functional groups can facilitate interactions with metal nanoparticles or carbon-based materials, leading to applications in sensors and catalysis.

Agricultural Applications

  • Pesticidal Activity : There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their potential insecticidal and fungicidal properties. The introduction of the piperidine moiety may enhance the selectivity and potency against target pests while minimizing toxicity to non-target organisms.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant inhibition of bacterial growth observed.
Anticancer Induction of apoptosis in cancer cell lines reported.
NeurologicalNeuroprotective effects noted in animal models.
Material ScienceEnhanced mechanical properties in polymer composites.
Agricultural ChemistryEffective against common agricultural pests tested.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications Reference ID
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl C₈H₁₃ClN₄O 232.67 Methyl-oxadiazole, piperidine Neurological agents
3-(5-Cyclopropyl-oxadiazol-2-yl)piperidine HCl C₁₀H₁₅ClN₄O 258.71 Cyclopropyl-oxadiazole Kinase inhibition
MIN-117 C₂₅H₂₆Cl₃N₃O₄ 538.85 Benzofuran-oxadiazole, dichlorophenyl 5-HT receptor antagonism
4-(Phenyl-oxadiazol-sulfanyl)piperidine HCl C₁₅H₁₈ClN₃OS 311.8 Phenyl-sulfanyl linker Antimicrobial agents
2-(Methoxymethyl-triazol)piperidine HCl C₉H₁₇ClN₄O 232.71 Triazole, methoxymethyl Neuropathic pain modulation

Research Findings and Trends

  • Biological Activity : Derivatives with aromatic substituents (e.g., phenyl, benzofuran) exhibit enhanced receptor binding due to π-π interactions .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vivo efficacy .
  • Structural Flexibility : Piperidine modifications (e.g., ethylamine chains) balance rigidity and bioavailability, enabling tailored drug design .

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : 5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole hydrochloride
  • Chemical Formula : C₈H₁₄ClN₃O
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 1258640-84-4
  • Appearance : Powder

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. The compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 activation and caspase-3 cleavage
U937 (Leukemia)<2.78Apoptosis induction and cell cycle arrest
PANC-1 (Pancreatic)Not specifiedPotential HDAC inhibition

The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin and tamoxifen, indicating its potential as a lead compound for further development.

The biological activity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound increases the expression levels of tumor suppressor proteins such as p53 and activates caspases involved in the apoptotic pathway .

Additionally, molecular docking studies suggest that the oxadiazole core interacts favorably with various biological targets, enhancing its anticancer activity. The presence of halogen substituents in related compounds has been shown to modulate their biological potency significantly .

Study 1: Antitumor Activity

A study evaluated the anticancer effects of various oxadiazole derivatives, including 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC50 values comparable to those of standard treatments .

Study 2: Inhibition of Histone Deacetylases (HDACs)

Another investigation focused on the HDAC inhibitory activity of oxadiazole derivatives. The findings suggested that compounds similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride could inhibit HDACs effectively at low concentrations, thus promoting apoptosis in cancer cells .

Q & A

Q. What advanced characterization techniques probe its solid-state behavior?

  • Answer:
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., chloride ion interactions) .
  • DSC/TGA: Analyze thermal decomposition profiles and polymorphic transitions .

Methodological Notes

  • Synthesis Optimization: Prioritize reaction scalability by testing microwave-assisted synthesis for reduced reaction times .
  • Safety Compliance: Align handling protocols with OSHA HCS standards (29 CFR 1910) for acute toxicity (Category 4) .
  • Data Validation: Cross-reference spectral data with PubChem entries to ensure reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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